molecular formula C23H22N6O3 B2926417 (E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 714241-49-3

(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2926417
CAS No.: 714241-49-3
M. Wt: 430.468
InChI Key: CKIGQNUZJRVHRG-BRJLIKDPSA-N
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Description

(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-b]quinoxaline core, a cyclopentyl group, and a 3,4-dihydroxybenzylidene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolo[2,3-b]quinoxaline core through a series of cyclization reactions. The introduction of the 3,4-dihydroxybenzylidene moiety can be achieved via a condensation reaction with an appropriate aldehyde. Finally, the cyclopentyl group is introduced through an amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, process optimization techniques such as flow chemistry could be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzylidene moiety would yield quinones, while reduction of the imine group would produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit activity against certain diseases, such as cancer or neurodegenerative disorders.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its versatility and reactivity make it a valuable asset for industrial applications.

Mechanism of Action

The mechanism of action of (E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the 3,4-dihydroxybenzylidene moiety.

    N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks both the amino and 3,4-dihydroxybenzylidene groups.

    1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the cyclopentyl group.

Uniqueness

(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to the presence of all three functional groups: the amino group, the cyclopentyl group, and the 3,4-dihydroxybenzylidene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-N-cyclopentyl-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c24-21-19(23(32)26-14-5-1-2-6-14)20-22(28-16-8-4-3-7-15(16)27-20)29(21)25-12-13-9-10-17(30)18(31)11-13/h3-4,7-12,14,30-31H,1-2,5-6,24H2,(H,26,32)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIGQNUZJRVHRG-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC(=C(C=C5)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC(=C(C=C5)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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